molecular formula C5H2Cl2N2O B022012 2-chloropyrimidine-5-carbonyl Chloride CAS No. 110099-99-5

2-chloropyrimidine-5-carbonyl Chloride

Cat. No. B022012
CAS RN: 110099-99-5
M. Wt: 176.99 g/mol
InChI Key: JUYQWJULYXCBAV-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O . It has a molecular weight of 176.988 . The compound is typically 95% pure .


Synthesis Analysis

The synthesis of 2-chloropyrimidine derivatives involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . The solid formed, consisting of 2-chloropyrimidine and sodium chloride, is collected by filtration and washed thoroughly with ether to dissolve all the 2-chloropyrimidine .


Molecular Structure Analysis

The InChI code for 2-chloropyrimidine-5-carbonyl chloride is 1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H . The compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts .


Physical And Chemical Properties Analysis

2-Chloropyrimidine-5-carbonyl chloride is a moisture-sensitive compound . It is incompatible with strong bases . The decomposition of this compound can produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

Research developments in the syntheses of pyrimidines have shown that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQWJULYXCBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442682
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloropyrimidine-5-carbonyl Chloride

CAS RN

110099-99-5
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinecarbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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